molecular formula C18H17Cl2N3O3 B12285222 n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12285222
M. Wt: 394.2 g/mol
InChI Key: IUGNCPJMMRXPHR-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazoline core, substituted with methoxy groups at positions 6, 7, and 8, and a 3,4-dichlorophenylmethyl group attached to the nitrogen at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxy groups and the 3,4-dichlorophenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinazolines.

Scientific Research Applications

N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H17Cl2N3O3/c1-24-14-7-11-15(17(26-3)16(14)25-2)22-9-23-18(11)21-8-10-4-5-12(19)13(20)6-10/h4-7,9H,8H2,1-3H3,(H,21,22,23)

InChI Key

IUGNCPJMMRXPHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=C(C=C3)Cl)Cl)OC)OC

Origin of Product

United States

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